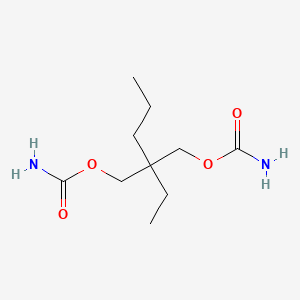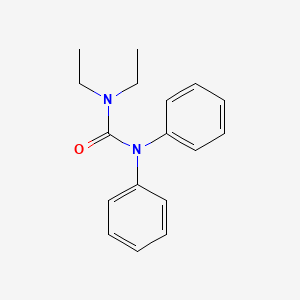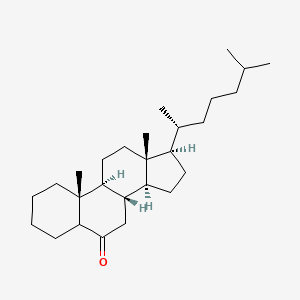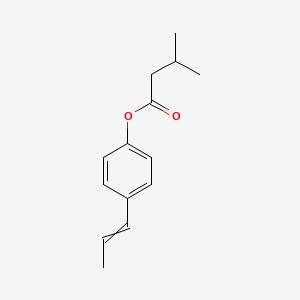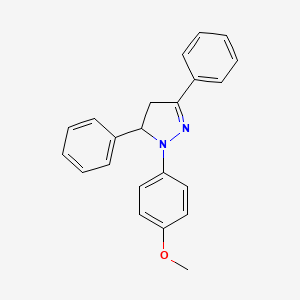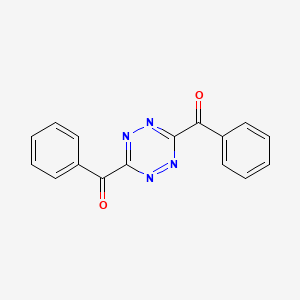
Oxovanadium--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxovanadium–hydrogen chloride (1/1) is a coordination compound that features vanadium in its +4 oxidation state, coordinated to an oxo ligand and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxovanadium–hydrogen chloride (1/1) typically involves the reaction of vanadium(IV) oxide sulfate with hydrochloric acid. The reaction proceeds as follows:
VOSO4+2HCl→VOCl2+H2SO4
The resulting oxovanadium dichloride can then be purified through recrystallization.
Industrial Production Methods: Industrial production of oxovanadium–hydrogen chloride (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the concentration of reactants, temperature, and reaction time.
Types of Reactions:
Oxidation: Oxovanadium–hydrogen chloride (1/1) can undergo oxidation to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The chloride ligand can be substituted with other ligands, such as water, amines, or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products:
Oxidation: Formation of vanadium(V) oxo compounds.
Reduction: Formation of vanadium(III) or vanadium(II) compounds.
Substitution: Formation of various vanadium complexes with different ligands.
Scientific Research Applications
Oxovanadium–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biology: Investigated for its potential as an insulin-mimetic agent, showing promise in the treatment of diabetes.
Medicine: Studied for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of advanced materials, such as vanadium-based batteries and electronic devices.
Mechanism of Action
The mechanism of action of oxovanadium–hydrogen chloride (1/1) involves its ability to interact with various molecular targets and pathways:
Catalysis: Acts as a Lewis acid, facilitating the activation of substrates in catalytic cycles.
Biological Activity: Mimics the action of insulin by activating insulin receptor pathways, leading to glucose uptake in cells.
Anticancer Activity: Induces apoptosis in cancer cells through the mitochondrial-dependent pathway, involving the activation of caspases and the release of cytochrome c.
Comparison with Similar Compounds
Oxovanadium(IV) sulfate: Another vanadium(IV) compound with similar oxidation and reduction properties.
Oxovanadium(IV) acetylacetonate: A vanadium(IV) complex with different ligands, used in similar catalytic applications.
Vanadyl(IV) acetylacetonate: A widely studied vanadium(IV) compound with applications in catalysis and materials science.
Uniqueness: Oxovanadium–hydrogen chloride (1/1) is unique due to its specific coordination environment and the presence of chloride as a ligand. This gives it distinct reactivity and stability compared to other oxovanadium compounds. Its ability to undergo ligand substitution reactions also makes it versatile for various applications.
Properties
CAS No. |
13520-87-1 |
|---|---|
Molecular Formula |
ClHOV |
Molecular Weight |
103.40 g/mol |
IUPAC Name |
oxovanadium;hydrochloride |
InChI |
InChI=1S/ClH.O.V/h1H;; |
InChI Key |
MGJGTOVYGYYQJJ-UHFFFAOYSA-N |
Canonical SMILES |
O=[V].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





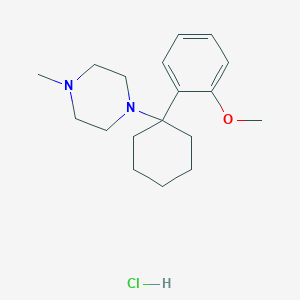
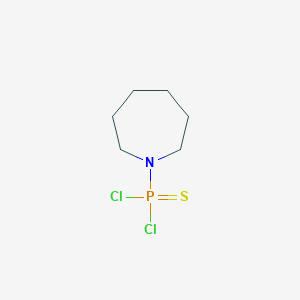
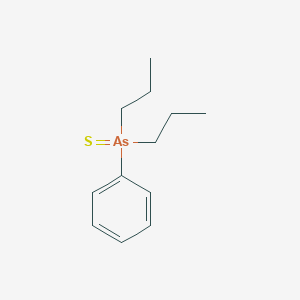
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)

